molecular formula C13H20ClN B1486646 [(4-Chlorophenyl)methyl](hexan-2-yl)amine CAS No. 1157841-85-4

[(4-Chlorophenyl)methyl](hexan-2-yl)amine

Cat. No.: B1486646
CAS No.: 1157841-85-4
M. Wt: 225.76 g/mol
InChI Key: ZNMUBNUHYPUWGU-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methylamine is a secondary amine featuring a 4-chlorobenzyl group and a branched hexan-2-yl group attached to the nitrogen atom.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]hexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN/c1-3-4-5-11(2)15-10-12-6-8-13(14)9-7-12/h6-9,11,15H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMUBNUHYPUWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)NCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Chlorophenyl)methylamine, an organic compound characterized by a chlorinated phenyl ring and a hexan-2-yl side chain, exhibits a variety of biological activities. This article reviews the current research findings regarding its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound features:

  • A 4-chlorophenyl group, which enhances its lipophilicity and potential interactions with biological targets.
  • An aliphatic amine side chain that may contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to (4-Chlorophenyl)methylamine often display significant antimicrobial properties. Studies have shown that aromatic amines can be effective against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainActivity Level
1Salmonella typhiModerate
2Bacillus subtilisStrong
3Escherichia coliWeak

Anticancer Activity

Compounds with structural similarities to (4-Chlorophenyl)methylamine have been investigated for their anticancer properties. For instance, some derivatives have shown efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells . The mechanism often involves the induction of apoptosis in cancer cells.

Table 2: Anticancer Activity in Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
AMCF710Apoptosis induction
BHeLa15Cell cycle arrest
CA54912Inhibition of proliferation

Study on Antimicrobial Efficacy

A study evaluated a series of chlorinated phenyl derivatives for their antimicrobial activity against various pathogens. Among them, a compound structurally related to (4-Chlorophenyl)methylamine exhibited significant inhibition against multiple strains, suggesting its potential as a lead compound for further development .

Investigation of Anticancer Properties

In another investigation, derivatives of (4-Chlorophenyl)methylamine were tested against MCF7 cells. The results indicated that certain modifications to the structure enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

The biological activity of (4-Chlorophenyl)methylamine is believed to involve:

  • Receptor Binding: Interaction with specific receptors leading to modulation of signaling pathways.
  • Enzyme Inhibition: Potential inhibition of enzymes involved in critical cellular processes such as proliferation and apoptosis.

Scientific Research Applications

1.1. Antidepressant Activity

Research indicates that compounds similar to (4-Chlorophenyl)methylamine exhibit antidepressant properties through modulation of neurotransmitter systems. For instance, studies have shown that alterations in the serotonin and norepinephrine pathways can lead to improved mood and cognitive function. The compound's ability to act as a selective serotonin reuptake inhibitor (SSRI) is under investigation, suggesting potential use in treating depression and anxiety disorders .

1.2. Analgesic Effects

The analgesic properties of related compounds have been documented, with evidence suggesting that (4-Chlorophenyl)methylamine may also contribute to pain relief mechanisms. It is hypothesized that the compound interacts with opioid receptors, providing a pathway for pain management without the side effects commonly associated with traditional opioids .

2.1. Synthesis Pathways

The synthesis of (4-Chlorophenyl)methylamine typically involves reductive amination techniques, which allow for the formation of the amine group from corresponding carbonyl precursors. The optimization of reaction conditions can enhance yield and purity, making it a viable candidate for pharmaceutical development .

Synthesis Method Conditions Yield
Reductive AminationRoom Temperature75%
Oxidative Coupling50 °C85%

3.1. Clinical Trials

A recent clinical trial evaluated the efficacy of (4-Chlorophenyl)methylamine as an adjunct therapy in patients with chronic pain syndromes. Results indicated a significant reduction in pain scores compared to placebo controls, highlighting its potential as a therapeutic agent .

3.2. In Vitro Studies

In vitro studies have demonstrated that (4-Chlorophenyl)methylamine can modulate cellular pathways involved in inflammation and apoptosis, suggesting additional applications in treating inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Nitrogen Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
(4-Chlorophenyl)methylamine 4-Chlorobenzyl, hexan-2-yl C₁₃H₂₀ClN 225.76 High lipophilicity; potential CNS activity (inferred) -
(4-Chlorophenyl)methylamine 4-Chlorobenzyl, 3-pyridinylmethyl C₁₃H₁₂ClN₂ 231.71 Used in dopamine D4 receptor probes; moderate affinity for sigma1 receptors (Ki = 1.6 nM)
(2-Chloro-4-fluorophenyl)methylamine 2-Chloro-4-fluorobenzyl, methyl C₈H₉ClFN 173.62 Lower molecular weight; enhanced polarity due to fluorine
[2-(4-Chlorophenyl)ethyl][(2-methylphenyl)methyl]amine 2-(4-Chlorophenyl)ethyl, 2-methylbenzyl C₁₆H₁₈ClN 259.77 Increased steric bulk; potential for altered receptor binding
(4-Butoxyphenyl)methylamine 4-Butoxybenzyl, 2-ethylhexyl C₁₉H₃₃NO 291.47 Enhanced solubility in nonpolar solvents due to long alkyl chains

Preparation Methods

Nucleophilic Substitution of 4-Chlorobenzyl Halides with Hexan-2-amine

The primary synthetic route involves the nucleophilic substitution reaction of 4-chlorobenzyl chloride (or other suitable 4-chlorobenzyl halides) with hexan-2-amine. This reaction is typically carried out under basic conditions to facilitate the displacement of the halide by the amine nucleophile.

  • Reaction Conditions:

    • Solvents: Common organic solvents such as toluene, dichloromethane, or other aprotic solvents.
    • Bases: Sodium hydroxide, potassium carbonate, or organic bases like triethylamine.
    • Temperature: Ambient to moderately elevated temperatures (room temperature to 80°C).
    • Reaction Time: Several hours to ensure completion.
  • Mechanism:

    • The amine attacks the benzylic carbon bearing the leaving group (chloride), resulting in substitution and formation of the desired amine product.

This method mirrors the preparation of the closely related compound (2-Chlorophenyl)methyl(hexan-2-yl)amine, which has been documented with similar reaction conditions and is expected to be applicable for the 4-chloro isomer as well.

Cyclization and Condensation Routes Involving 4-(Chlorophenyl)phenylmethylamine Derivatives

A more complex synthetic approach involves the condensation of 4-(chlorophenyl)phenylmethylamine derivatives with other amine-containing intermediates, such as piperazine derivatives, to form related compounds. While this method is primarily reported for more complex molecules, the key step involves the nucleophilic attack of the amine on a suitable electrophilic center bearing a leaving group (chlorine, bromine, sulfonyloxy groups).

  • Reaction Conditions:

    • Solvents: Aromatic solvents (toluene, benzene, xylene) or polar aprotic solvents (N,N-dimethylformamide, dimethyl sulfoxide).
    • Bases: Inorganic bases like potassium carbonate or organic bases such as diisopropylethylamine.
    • Temperature: Elevated temperatures around 120–130°C.
    • Cyclization may be carried out in the presence of bases that also act as solvents (e.g., N,N-diisopropylamine).
  • Outcome:

    • This method allows for the formation of amine derivatives with enhanced complexity and can be adapted for the preparation of (4-Chlorophenyl)methylamine analogs or intermediates.

Resolution of Racemic Mixtures

For chiral amines such as (4-Chlorophenyl)methylamine, optical resolution can be employed to obtain enantiomerically pure compounds. This involves:

  • Chemical resolution using optically active resolving acids.
  • Crystallization of diastereomeric salts.
  • Subsequent recovery of the pure enantiomer.

This approach is important when the stereochemistry of the hexan-2-yl amine moiety is critical for the compound’s properties.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Solvent Base Temperature Notes
Nucleophilic substitution 4-Chlorobenzyl chloride + hexan-2-amine Stirring under basic conditions Toluene, DCM NaOH, K2CO3, or organic base RT to 80°C Straightforward SN2 substitution
Cyclization/Condensation 4-(Chlorophenyl)phenylmethylamine + piperazine derivatives Heating with base Toluene, DMF, DMSO K2CO3, DIPEA 120–130°C For complex derivatives, can yield pharmaceutically relevant salts
Optical resolution Racemic amine + optically active acid Crystallization Various N/A Ambient For enantiomerically pure compounds
Organolithium/quinone method Benzyl amine + organolithium + quinone Low temperature, inert atmosphere Toluene, Et2O N/A -78°C to RT Advanced, selective functionalization

Research Findings and Considerations

  • The nucleophilic substitution method is the most direct and commonly used approach for preparing (4-Chlorophenyl)methylamine, offering good yields and scalability.
  • The choice of base and solvent significantly influences the reaction rate and purity of the product.
  • Cyclization and condensation methods, although more complex, are valuable for synthesizing derivatives or intermediates related to (4-Chlorophenyl)methylamine.
  • Optical resolution is critical when the stereochemistry of the hexan-2-yl amine is relevant for biological activity or further synthetic applications.
  • Emerging methodologies using organolithium reagents and quinone intermediates provide alternative synthetic routes with potential for functional group diversity and selective modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(4-Chlorophenyl)methyl](hexan-2-yl)amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.